1,3-Dichloro-5-(trimethoxymethyl)benzene
Description
1,3-Dichloro-5-(trimethoxymethyl)benzene is a substituted benzene derivative featuring two chlorine atoms at the 1- and 3-positions and a trimethoxymethyl group (-CH(OCH₃)₃) at the 5-position. This compound combines halogenated and alkoxy substituents, which influence its physical, chemical, and biological properties. For example, (trimethoxymethyl)benzene (CAS 707-07-3) shares the trimethoxymethyl substituent but lacks chlorine atoms .
Properties
Molecular Formula |
C10H12Cl2O3 |
|---|---|
Molecular Weight |
251.10 g/mol |
IUPAC Name |
1,3-dichloro-5-(trimethoxymethyl)benzene |
InChI |
InChI=1S/C10H12Cl2O3/c1-13-10(14-2,15-3)7-4-8(11)6-9(12)5-7/h4-6H,1-3H3 |
InChI Key |
FVGIGEHGGDHKTI-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1=CC(=CC(=C1)Cl)Cl)(OC)OC |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 1,3-Dichloro-5-(trimethoxymethyl)benzene
Overview
The most detailed and authoritative preparation method available is derived from a patented process that outlines a two-step synthesis involving the formation of an intermediate ammonium trifluoromethanesulfonate salt, followed by conversion to the target orthoester compound under basic conditions. This method is notable for its efficient yields and the use of accessible reagents.
Detailed Synthetic Route
Step 1: Formation of (E)-[(3,5-Dichlorophenyl)-methoxy-methylene]-methyl-phenylammonium; trifluoromethane sulfonate
- Reagents and Conditions:
- N-methylaniline (150 g, 1399.9 mmol) dissolved in dichloromethane (DCM, 1200 mL).
- Triethylamine (TEA, 141.7 g, 1400 mmol) added, mixture cooled to 0°C.
- 3,5-Dichlorobenzoyl chloride (308 g, 1470.4 mmol, 1.05 eq.) in DCM (300 mL) added over 60 minutes at <5°C.
- Stirring continued for 30 minutes at 0°C, followed by filtration to remove triethylamine hydrochloride.
- Methyl trifluoromethane sulfonate (288.3 g, 1687 mmol, 1.205 eq.) added over 60 minutes at 0°C.
- Reaction heated to 52°C and stirred for 12 hours.
- Concentrated by distillation to 900 mL, cooled to 20°C, then methyl tert-butyl ether (MTBE, 1500 mL) added over 60 minutes.
- Mixture cooled to 0°C, stirred, filtered, and solid dried under vacuum.
- Yield: 450 g of the ammonium triflate intermediate (72% yield).
Step 2: Conversion to this compound
- Reagents and Conditions:
- Sodium methoxide in methanol (25 wt% in MeOH, 364.9 g, 386.1 mL, 1520 mmol, 1.5 eq.) at 0°C.
- Intermediate ammonium triflate (450 g, 1013 mmol) in methanol (3000 mL) added over 60 minutes at <5°C.
- Stirred 30 minutes, then acetic acid (AcOH, 206.4 mL, 216.3 g, 3.2 eq.) added over 30 minutes at <5°C.
- Mixture added over 60 minutes to 4M aqueous potassium hydroxide (KOH, 1317 g, 1126 mL, 4 eq.) at 20°C.
- Reaction heated and distilled to reduce volume to 1500 mL.
- Cooled to 20°C, water (1250 mL) and DCM (1250 mL) added, layers separated.
- Organic layers combined and distilled: discard fraction boiling up to 100°C under atmospheric pressure, then vacuum distillation at 5-10 mbar while heating from 95°C to 160°C over 2 hours.
- Product: Pale yellow oil of this compound.
- Yield: 201.9 g (79.3% yield).
- Characterization:
- ^1H NMR (500 MHz, CDCl3): δ 7.48 (d, J=1.9 Hz, 2H), 7.36 (t, J=1.9 Hz, 1H), 3.15 (s, 9H).
- ^13C NMR (126 MHz, CDCl3): δ 140.4, 134.9, 129.0, 126.2, 113.7, 49.9.
- FTIR (neat): 1568.2, 1418.8, 1256.3, 1094.5, 987.2, 862.7, 796.0, 656.6, 517.3 cm^-1.
Reaction Scheme Summary
| Step | Reagents/Conditions | Intermediate/Product | Yield |
|---|---|---|---|
| 1 | N-methylaniline, TEA, 3,5-dichlorobenzoyl chloride, methyl triflate, DCM, 0-52°C | (E)-[(3,5-dichlorophenyl)-methoxy-methylene]-methyl-phenylammonium triflate | 72% |
| 2 | Sodium methoxide in MeOH, AcOH, aqueous KOH, DCM, distillation | This compound | 79.3% |
Analysis of Preparation Method
Advantages
- High Yield and Purity: The two-step process yields the target compound in overall high yield (~57% combined) with good purity as confirmed by NMR and IR spectroscopy.
- Scalability: The use of common reagents and solvents such as methanol, DCM, and potassium hydroxide, and the ability to perform the reaction under controlled temperature conditions, make this method suitable for scale-up.
- Efficient Isolation: The use of extraction and vacuum distillation allows effective separation of the product from by-products and unreacted materials.
Considerations
- Temperature Control: Maintaining low temperatures (<5°C) during reagent addition is critical to control reaction rates and avoid side reactions.
- Handling of Reactive Intermediates: The ammonium triflate intermediate requires careful handling due to its sensitivity and potential reactivity.
- Use of Strong Bases: The addition of strong base (KOH) and subsequent heating requires appropriate safety measures.
Comparative Perspectives from Literature
While the primary detailed method is from the patent literature, other synthetic approaches to related compounds involve esterification or orthoester formation from substituted benzoyl chlorides and methanol derivatives. However, such methods often lack the detailed procedural optimization and yield data available here.
The use of methyl trifluoromethane sulfonate as a methylating agent is a well-established method for introducing methoxymethyl groups, providing a reliable pathway to the trimethoxymethyl substituent.
Chemical Reactions Analysis
Types of Reactions
1,3-Dichloro-5-(trimethoxymethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.
Oxidation Reactions: The trimethoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the chlorine atoms or modify the trimethoxymethyl group.
Common Reagents and Conditions
Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of derivatives with different functional groups.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dechlorinated or modified trimethoxymethyl derivatives.
Scientific Research Applications
1,3-Dichloro-5-(trimethoxymethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Dichloro-5-(trimethoxymethyl)benzene involves its interaction with molecular targets through its functional groups. The chlorine atoms and trimethoxymethyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include electrophilic and nucleophilic interactions, depending on the specific reaction conditions and targets.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The table below compares substituents, molecular weights, and key properties of 1,3-Dichloro-5-(trimethoxymethyl)benzene with analogs:
Key Observations:
- In contrast, trifluoromethyl (-CF₃) and sulfinyl (-SOCH₃) groups are electron-withdrawing, reducing electron density on the aromatic ring .
- Reactivity : Chloromethyl (-CH₂Cl) and trifluoromethyl substituents enhance reactivity for nucleophilic substitution or cross-coupling reactions, whereas trimethoxymethyl groups may stabilize the ring against electrophilic attack .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
